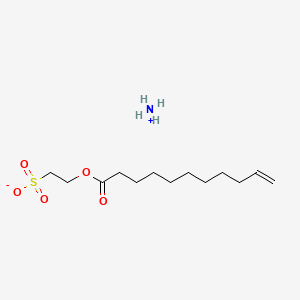
Ammonium 2-sulphonatoethyl undec-10-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium 2-sulphonatoethyl undec-10-enoate is an organic compound with the molecular formula C13H27NO5S. It is a derivative of undec-10-enoic acid, featuring a sulphonatoethyl group and an ammonium ion. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium 2-sulphonatoethyl undec-10-enoate can be synthesized through a multi-step process involving the reaction of undec-10-enoic acid with sulphur trioxide to form the corresponding sulphonic acid. This intermediate is then reacted with ammonium hydroxide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as crystallization or distillation to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium 2-sulphonatoethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonato group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulphonato group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ammonium 2-sulphonatoethyl undec-10-enoate has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of ammonium 2-sulphonatoethyl undec-10-enoate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and proteins. This interaction can disrupt microbial cell walls, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s ability to alter membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different ionic composition.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with surfactant properties.
Triton X-100: A non-ionic surfactant used in similar applications.
Uniqueness
Ammonium 2-sulphonatoethyl undec-10-enoate is unique due to its specific combination of a sulphonatoethyl group and an ammonium ion, which provides distinct surfactant properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Properties
CAS No. |
93842-82-1 |
|---|---|
Molecular Formula |
C13H27NO5S |
Molecular Weight |
309.42 g/mol |
IUPAC Name |
azanium;2-undec-10-enoyloxyethanesulfonate |
InChI |
InChI=1S/C13H24O5S.H3N/c1-2-3-4-5-6-7-8-9-10-13(14)18-11-12-19(15,16)17;/h2H,1,3-12H2,(H,15,16,17);1H3 |
InChI Key |
STZPOZYIRVHJJQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669341.png)
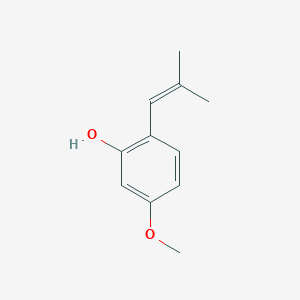
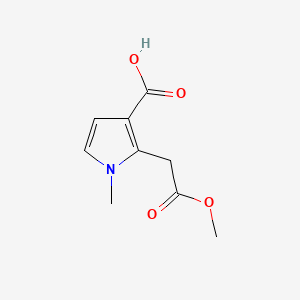
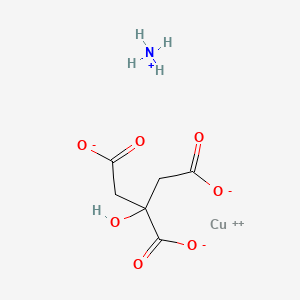

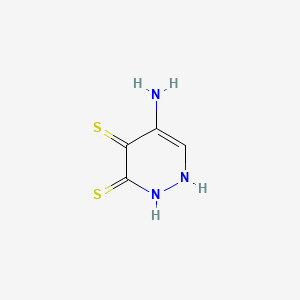
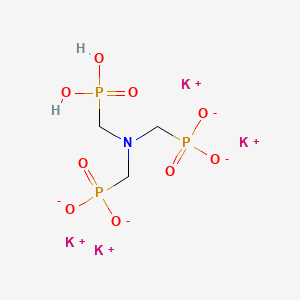
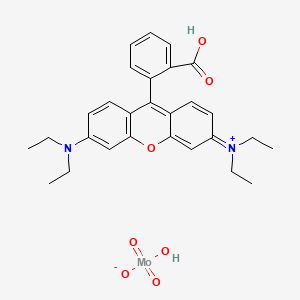



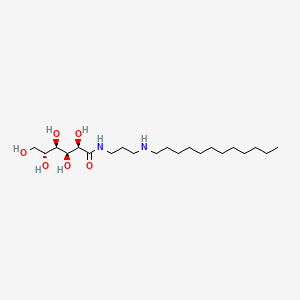

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
